molecular formula C9H16N3O14P3 B083258 Arabinofuranosylcytosine triphosphate CAS No. 13191-15-6

Arabinofuranosylcytosine triphosphate

Katalognummer B083258
CAS-Nummer: 13191-15-6
Molekulargewicht: 483.16 g/mol
InChI-Schlüssel: PCDQPRRSZKQHHS-CCXZUQQUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Arabinofuranosylcytosine triphosphate is a nucleotide that inhibits the synthesis of DNA by acting as an antimetabolic agent against deoxycytidine, a component of DNA . It is the biologically active form of cytarabine .


Synthesis Analysis

The synthesis of Arabinofuranosylcytosine triphosphate involves several steps. One study showed that cells treated with 1-β-D-arabinofuranosylcytosine (ara-C) accumulate ara-C triphosphate (ara-CTP) at a higher rate and to a greater concentration after pretreatment with 9-β-D-arabinofuranosyl-2-fluoroadenine (F-ara-A) than do cells treated with ara-C alone .


Molecular Structure Analysis

The molecular formula of Arabinofuranosylcytosine triphosphate is C9H16N3O14P3 . Its average mass is 483.156 Da and its monoisotopic mass is 482.984497 Da .


Chemical Reactions Analysis

Arabinofuranosylcytosine triphosphate is involved in several chemical reactions. For instance, it has been shown to inhibit the synthesis of DNA by acting as an antimetabolic agent against deoxycytidine . Another study showed that the half-life of Arabinofuranosylcytosine triphosphate was tenfold longer than that of araCTP and much higher levels of Arabinofuranosylcytosine triphosphate were sustained in cells for long durations after exposure to T-araC .


Physical And Chemical Properties Analysis

Arabinofuranosylcytosine triphosphate has a chemical formula of C9H16N3O14P3 and a molar mass of 483.156323 .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Cellular Disposition

Liang et al. (2014) developed a specific and reliable method for determining ara-C, ara-U, and ara-CTP in leukemic cells. This study supports cell pharmacokinetics after leukemia patients are intravenously infused with ara-C, providing valuable information for ara-C therapy (Liang, Wang, Jiang, & Yin, 2014).

Anti-Solid Tumor Activity

Someya, Waud, and Parker (2006) found that 4′-thio-araC exhibits excellent antitumor activity against various solid tumor xenografts in mice. The study highlighted the prolonged intracellular retention of T-araCTP, a variant of ara-CTP, as a critical factor for its superior activity against solid tumors (Someya, Waud, & Parker, 2006).

Therapeutic Concentrations in Leukemic Blasts

Plunkett, Iacoboni, and Keating (2009) studied ara-CTP pharmacology in leukemic blasts during high-dose ara-C therapy. They found that optimal intracellular ara-CTP concentrations range from 75 to 200 μM for treating refractory leukemia (Plunkett, Iacoboni, & Keating, 2009).

Efficacy in Leukemia Treatment

Ruckmani and Ghosal (2001) explored the efficacy of ara-C, particularly its 5'-triphosphate form (ara-CTP), in leukemia treatment. They found that niosomal ara-C treatment in leukemic mice showed improved results compared to controls (Ruckmani & Ghosal, 2001).

Pharmacology of Fludarabine

Plunkett and Gandhi (2012) described the evolution of arabinosides and the pharmacology of Fludarabine. The study emphasized the importance of understanding the pharmacokinetics of ara-CTP in target cells for the rational design of treatment protocols (Plunkett & Gandhi, 2012).

Metabolism in CEM Cells

Parker et al. (2000) studied the metabolism of 4′-thio-β-d-arabinofuranosylcytosine (T-araC) in CEM cells, comparing it with β-d-arabinofuranosylcytosine (araC). They proposed that the prolonged retention of T-araCTP contributes significantly to the activity of T-araC against solid tumors (Parker et al., 2000).

Synthesis of Modified Nucleoside Triphosphates

Liao et al. (2019) described a novel approach for the scalable synthesis of natural and modified nucleoside triphosphates, including ara-CTP, highlighting its impact on healthcare research and drug discovery (Liao et al., 2019).

Zukünftige Richtungen

Future studies could explore intermediate dose rates, 200 to 250 mg/m2/h, as an alternative to the substantially higher ara-C dose rates currently in use . Another area of interest could be the long intracellular retention of Arabinofuranosylcytosine triphosphate, which could be responsible for the superior activity of T-araC against solid tumors in vivo .

Eigenschaften

CAS-Nummer

13191-15-6

Produktname

Arabinofuranosylcytosine triphosphate

Molekularformel

C9H16N3O14P3

Molekulargewicht

483.16 g/mol

IUPAC-Name

[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C9H16N3O14P3/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18)/t4-,6-,7+,8-/m1/s1

InChI-Schlüssel

PCDQPRRSZKQHHS-CCXZUQQUSA-N

Isomerische SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Kanonische SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Synonyme

Ara CTP
Ara-CTP
Arabinofuranosylcytosine Triphosphate
Arabinosylcytosine Triphosphate
Cytarabine Triphosphate
Cytosine Arabinoside Triphosphate
Triphosphate, Arabinofuranosylcytosine
Triphosphate, Arabinosylcytosine
Triphosphate, Cytarabine
Triphosphate, Cytosine Arabinoside

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Arabinofuranosylcytosine triphosphate
Reactant of Route 2
Reactant of Route 2
Arabinofuranosylcytosine triphosphate
Reactant of Route 3
Arabinofuranosylcytosine triphosphate
Reactant of Route 4
Arabinofuranosylcytosine triphosphate
Reactant of Route 5
Arabinofuranosylcytosine triphosphate
Reactant of Route 6
Arabinofuranosylcytosine triphosphate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.